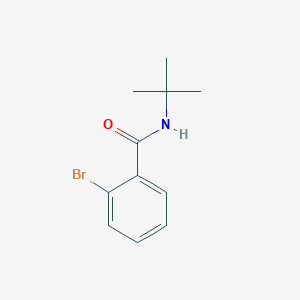

N-T-Butyl 2-bromobenzamide

Description

Properties

IUPAC Name |

2-bromo-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNDQPPEFATMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352262 | |

| Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168265-57-4 | |

| Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

An In-depth Technical Guide to N-tert-Butyl-2-bromobenzamide: Properties, Synthesis, and Applications

N-tert-Butyl-2-bromobenzamide is a substituted aromatic amide that has emerged as a pivotal intermediate in organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a sterically demanding tert-butyl group and a reactive bromine atom positioned ortho to the amide linkage, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's core chemical properties, synthesis, reactivity, and applications, with a focus on the causality behind its utility in complex molecular design.

Core Chemical and Physical Properties

The foundational properties of a molecule are critical determinants of its behavior in both storage and reaction environments. N-tert-Butyl-2-bromobenzamide's characteristics are largely dictated by the interplay between its rigid benzoyl core, the bulky non-polar tert-butyl substituent, and the reactive C-Br bond.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 168265-57-4 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | Typically a solid at room temperature | Inferred from related compounds |

| Storage | Room temperature | [1] |

Structural Analysis: The Foundation of Reactivity

The molecule's functionality is a direct consequence of its three-dimensional structure and the electronic effects of its substituents.

-

Benzamide Core: The amide group is a relatively stable, planar functional group that provides a rigid scaffold.

-

Ortho-Bromine Atom: The bromine atom serves as a versatile synthetic handle. Its position on the aromatic ring makes it an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings. This enables the strategic introduction of carbon, nitrogen, and oxygen-based substituents.

-

tert-Butyl Group: This bulky group is not merely a passive component. It exerts significant steric influence, which can direct the regioselectivity of reactions at other sites on the molecule. Furthermore, it enhances the lipophilicity of the compound, a property that can improve solubility in organic solvents and influence the pharmacokinetic profile of derivative molecules in drug discovery contexts.[2] The placement of the tert-butyl group on the amide nitrogen, as opposed to the aniline ring in some analogs, provides a distinct steric environment that can lead to higher enantioselectivity in certain asymmetric catalytic reactions.[2]

Synthesis and Purification

The most direct and common synthesis of N-tert-Butyl-2-bromobenzamide involves the acylation of tert-butylamine with 2-bromobenzoyl chloride. This method is efficient and scalable for laboratory purposes.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-tert-Butyl-2-bromobenzamide.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of a structurally related compound, 4-bromo-N-tert-butylbenzamide.[3]

-

Reaction Setup: A reaction vessel is charged with an aprotic solvent such as dichloromethane (CH₂Cl₂) and tert-butylamine. The amount of amine should be at least two equivalents relative to the acid chloride: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct. The mixture is cooled to 0°C in an ice bath to manage the exothermic nature of the reaction.

-

Reagent Addition: A solution of 2-bromobenzoyl chloride in dichloromethane is added dropwise to the cooled amine solution with vigorous stirring. Causality: Slow addition is crucial to prevent a rapid temperature increase, which could lead to side reactions and reduced yield.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[3] This ensures the reaction proceeds to completion.

-

Aqueous Workup: The reaction mixture is sequentially washed with dilute hydrochloric acid (to remove excess amine), a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.[3]

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ether or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Chemical Reactivity and Mechanistic Considerations

The synthetic value of N-tert-Butyl-2-bromobenzamide lies in its predictable and versatile reactivity, primarily centered around the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. The ortho-bromo substituent serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Example: Suzuki-Miyaura Coupling

In a typical Suzuki coupling, N-tert-Butyl-2-bromobenzamide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. The tert-butyl group can sterically influence the conformation of the molecule, which may affect the efficiency of the catalytic cycle.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Role in Asymmetric Catalysis

The steric bulk of the N-tert-butyl group is particularly influential in asymmetric catalysis. While the parent compound is achiral, its derivatives are used in reactions where chirality is induced. The steric hindrance provided by the tert-butyl group can enhance enantioselectivity by creating a more defined and constrained coordination environment around a metal center, favoring one reaction pathway over another.[2]

Spectroscopic and Analytical Profile

Characterization and purity assessment rely on standard spectroscopic and chromatographic techniques. The expected spectral data are inferred from closely related analogs.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (Ar-H) in the region of 7.2-7.8 ppm. - A broad singlet for the amide proton (N-H) around 6.0-8.0 ppm, depending on solvent and concentration. - A sharp singlet for the nine equivalent tert-butyl protons (-(CH₃)₃) around 1.4-1.5 ppm. |

| ¹³C NMR | - Aromatic carbons between 120-140 ppm. - Carbonyl carbon (C=O) signal around 165-168 ppm. - Quaternary carbon of the tert-butyl group around 52 ppm. - Methyl carbons of the tert-butyl group around 28 ppm. |

| FTIR (KBr) | - N-H stretching vibration around 3300-3400 cm⁻¹. - C=O (Amide I) stretching vibration around 1640-1670 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their characteristic regions. |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) and isotopic pattern (M+2) characteristic of a monobrominated compound. - Common fragmentation patterns including loss of the tert-butyl group. |

Data inferred from analogs like N-(tert-butyl)benzamide and N-(tert-butyl)-2-chlorobenzamide.[4]

Applications in Drug Discovery and Materials Science

N-tert-Butyl-2-bromobenzamide is not typically an active pharmaceutical ingredient itself but is a high-value intermediate.

-

Protein Degradation: It is listed as a building block for protein degraders.[1] The benzamide moiety can serve as a scaffold for constructing molecules like PROTACs (Proteolysis Targeting Chimeras), where one end of the molecule binds to a target protein and the other recruits an E3 ubiquitin ligase, leading to the target's degradation.

-

Kinase Inhibitors: The benzamide scaffold is common in kinase inhibitors. The ortho-bromo position allows for the introduction of various substituents via cross-coupling to explore the chemical space around the ATP-binding pocket of kinases, optimizing potency and selectivity.[2]

-

Asymmetric Synthesis: Its use in developing chiral ligands and catalysts leverages the steric properties of the tert-butyl group to control stereochemical outcomes in catalytic reactions.[2]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While specific toxicity data for this compound is limited, guidelines can be established based on its constituent functional groups and related molecules like 2-bromobenzamide.[5]

Hazard Identification and PPE

-

Potential Hazards: May cause skin, eye, and respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or with a fume hood. Avoid breathing dust.[7]

-

Laboratory Safety Workflow

Caption: Recommended safety workflow for handling N-tert-Butyl-2-bromobenzamide.

Storage and Stability

The compound is stable under normal conditions.[5] It should be stored at room temperature in a tightly closed container in a dry, well-ventilated place.[1][6]

Conclusion

N-tert-Butyl-2-bromobenzamide is a strategically designed molecule whose value extends far beyond its basic structure. The combination of a reactive ortho-bromo handle and a sterically influential N-tert-butyl group makes it a powerful and versatile building block. For the medicinal chemist, it offers a reliable scaffold for generating libraries of potential kinase inhibitors and protein degraders. For the synthetic chemist, it provides a robust platform for constructing complex molecular architectures through predictable cross-coupling reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in advanced scientific research and development.

References

- Ataman Kimya. (n.d.). N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS).

- Benchchem. (n.d.). 2-bromo-N-(2-tert-butylphenyl)benzamide.

- Cayman Chemical. (n.d.). Celastrol (CAS Number: 34157-83-0).

- CP Lab Safety. (n.d.). N-t-Butyl 2-bromobenzamide, min 98%, 100 grams.

- MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.

-

National Center for Biotechnology Information. (n.d.). N-t-Butylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-butyl-2-(propanoylamino)benzamide. PubChem Compound Database. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.

- Sigma-Aldrich. (n.d.). N-(TERT-BUTYL)-2-FLUOROBENZAMIDE AldrichCPR.

- Springer Nature. (2017). Synthesis of tert-butyl (substituted benzamido)

- Thermo Fisher Scientific. (2015).

- Thermo Fisher Scientific. (2024).

Sources

An In-depth Technical Guide to the Synthesis of N-tert-Butyl-2-bromobenzamide

Introduction: The Significance of N-tert-Butyl-2-bromobenzamide in Modern Synthesis

N-tert-Butyl-2-bromobenzamide is a key chemical intermediate whose structural motifs—a sterically demanding tert-butyl group and a reactive bromine atom on the aromatic ring—make it a valuable building block in medicinal chemistry and materials science.[1][2] The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability, to drug candidates. Simultaneously, the ortho-bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the prevalent and reliable protocols for the synthesis of N-tert-Butyl-2-bromobenzamide, grounded in mechanistic understanding and practical, field-tested insights.

Core Synthesis Strategy: Acylation of tert-Butylamine with 2-Bromobenzoyl Chloride

The most direct and widely employed method for the synthesis of N-tert-Butyl-2-bromobenzamide is the nucleophilic acyl substitution reaction between 2-bromobenzoyl chloride and tert-butylamine.[3][4] This reaction, a variant of the classic Schotten-Baumann reaction, is favored for its high efficiency and operational simplicity.[3]

Reaction Mechanism and Rationale

The underlying mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[4][5][6] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Figure 1: Generalized workflow for the Schotten-Baumann synthesis of N-tert-Butyl-2-bromobenzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted benzamides and represents a robust method for obtaining N-tert-Butyl-2-bromobenzamide.[7][8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Bromobenzoyl chloride | 219.46 | 10.97 g | 0.05 | 98% | Sigma-Aldrich |

| tert-Butylamine | 73.14 | 5.49 g (7.9 mL) | 0.075 | 99% | Acros Organics |

| Triethylamine (Et3N) | 101.19 | 7.6 g (10.5 mL) | 0.075 | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous | J.T. Baker |

| 1 M Hydrochloric Acid | 36.46 | As needed | - | - | LabChem |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - | - | LabChem |

| Brine | - | As needed | - | - | LabChem |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve tert-butylamine (5.49 g, 0.075 mol) and triethylamine (7.6 g, 0.075 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (10.97 g, 0.05 mol) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the 2-bromobenzoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature at 0-5 °C.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amine and triethylamine hydrochloride, water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-tert-Butyl-2-bromobenzamide as a white to off-white solid.

Figure 2: Step-by-step experimental workflow for the synthesis of N-tert-Butyl-2-bromobenzamide.

Alternative Synthetic Approaches

Amide Coupling from 2-Bromobenzoic Acid

Direct coupling of 2-bromobenzoic acid with tert-butylamine can be achieved using standard peptide coupling reagents.[9][10] This method avoids the need to prepare the acyl chloride separately.

-

Common Coupling Reagents:

This approach is generally milder than the acyl chloride method but may be more expensive due to the cost of the coupling reagents.

Copper-Catalyzed Amination of 2-Bromobenzoic Acid

For certain substrates, a copper-catalyzed cross-coupling reaction can be used for the amination of 2-bromobenzoic acids.[11] This method can be advantageous as it eliminates the need for prior activation of the carboxylic acid.[11] However, it may require higher reaction temperatures and careful optimization of the catalyst system.

Characterization and Quality Control

The identity and purity of the synthesized N-tert-Butyl-2-bromobenzamide should be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Expected signals in ¹H NMR would include a singlet for the tert-butyl protons and multiplets for the aromatic protons.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching frequencies.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of N-tert-Butyl-2-bromobenzamide via the acylation of tert-butylamine with 2-bromobenzoyl chloride is a highly reliable and scalable method suitable for both academic research and industrial applications. Understanding the underlying mechanism and the rationale for each step in the protocol is crucial for achieving high yields and purity. Alternative methods involving amide coupling or copper-catalyzed amination provide valuable options depending on the available starting materials and desired reaction conditions. Rigorous characterization of the final product is imperative to ensure its suitability for subsequent synthetic transformations.

References

- 1. 2-bromo-N-(2-tert-butylphenyl)benzamide | Benchchem [benchchem.com]

- 2. 2-Bromo-N-(tert-butyl)benzamide [myskinrecipes.com]

- 3. Amide Synthesis [fishersci.it]

- 4. orgosolver.com [orgosolver.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

N-tert-Butyl-2-bromobenzamide CAS number

An In-Depth Technical Guide to N-tert-Butyl-2-bromobenzamide

Abstract

N-tert-Butyl-2-bromobenzamide, identified by CAS Number 168265-57-4, is a pivotal synthetic intermediate in modern medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring an ortho-bromine atom and a sterically demanding N-tert-butyl group, imparts valuable reactivity and conformational properties. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, and strategic applications, with a particular focus on its emerging role as a key building block for targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction and Strategic Importance

N-tert-Butyl-2-bromobenzamide is more than a simple halogenated amide; it is a strategically designed building block for complex molecular architectures. The ortho-bromine atom serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. Concurrently, the N-tert-butyl group provides significant steric bulk, which can be exploited to control molecular conformation, enhance metabolic stability, or modulate binding interactions with biological targets.[3]

Its primary value in contemporary research lies in its application as a precursor for more complex molecules, especially within the field of drug discovery. It is frequently listed as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and properties of N-tert-Butyl-2-bromobenzamide are summarized below.

| Property | Value | Source |

| CAS Number | 168265-57-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.1 g/mol | [1] |

| IUPAC Name | 2-bromo-N-(tert-butyl)benzamide | |

| Purity (Typical) | ≥98% | [1] |

| Storage | Room Temperature | [1] |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of N-tert-Butyl-2-bromobenzamide is achieved through the acylation of tert-butylamine with 2-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of N-tert-Butyl-2-bromobenzamide

-

Reaction Setup: To a solution of tert-butylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask equipped with a magnetic stirrer, add a non-nucleophilic base such as triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Causality Insight: The reaction is cooled to 0 °C to moderate the exothermic reaction between the acid chloride and the amine, preventing side reactions. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

-

Reagent Addition: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, a saturated solution of NaHCO₃, and brine.

-

Causality Insight: The HCl wash removes excess triethylamine and unreacted tert-butylamine. The NaHCO₃ wash neutralizes any remaining HCl and removes unreacted 2-bromobenzoyl chloride (via hydrolysis to 2-bromobenzoic acid). The brine wash removes residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-tert-Butyl-2-bromobenzamide as a crystalline solid.

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of N-tert-Butyl-2-bromobenzamide.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of N-tert-Butyl-2-bromobenzamide, based on analysis of analogous structures.[4]

| Technique | Expected Observations |

| ¹H NMR | δ ≈ 7.6-7.2 (m, 4H, Ar-H), δ ≈ 5.9 (br s, 1H, N-H), δ ≈ 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ ≈ 166 (C=O), δ ≈ 136-127 (Ar-C), δ ≈ 52 (quaternary C of t-butyl), δ ≈ 29 (CH₃ of t-butyl) |

| FT-IR (KBr) | ν ≈ 3350-3380 cm⁻¹ (N-H stretch), ν ≈ 1650-1670 cm⁻¹ (Amide I, C=O stretch) |

| Mass Spec (ESI+) | m/z = 256.0 [M+H]⁺, 258.0 [M+2+H]⁺ (characteristic isotopic pattern for Bromine) |

Trustworthiness Pillar: The protocol is self-validating. A successful synthesis must yield a product whose spectroscopic data cleanly matches these expected values. The presence of the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks in mass spectrometry provides definitive evidence of the bromine atom's incorporation.

Applications in Drug Discovery and Organic Synthesis

The true utility of N-tert-Butyl-2-bromobenzamide is realized in its role as a versatile intermediate.

Core Scaffold for Targeted Protein Degraders (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This molecule is an ideal starting point for synthesizing ligands that bind to Cereblon (CRBN), a commonly exploited E3 ligase substrate receptor.[5] The ortho-bromo position is perfect for introducing a linker via Suzuki or Buchwald-Hartwig coupling, which is then connected to a ligand for the target protein.

Research has shown that incorporating fluorine atoms into benzamide scaffolds can enhance binding affinity to CRBN.[5] This highlights the value of the 2-bromo-N-tert-butylbenzamide core, as it allows for the systematic exploration of substitutions on the phenyl ring to optimize ligase binding and overall PROTAC efficiency.

Drug Discovery Workflow Diagram

Caption: A generalized workflow for utilizing the title compound in PROTAC synthesis.

Precursor for Complex Heterocycles

The ortho-bromo-amide functionality is a classic precursor for synthesizing a range of heterocyclic structures via intramolecular cyclization reactions. Depending on the reaction partner coupled at the bromine position, one can access quinazolinones, benzodiazepines, and other scaffolds of high medicinal value.

Safety and Handling

While a specific MSDS for N-tert-Butyl-2-bromobenzamide is not widely available, data from analogous compounds, such as 2-Bromobenzamide, should be used to guide handling procedures.[6]

-

GHS Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation (H319).[6]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

N-tert-Butyl-2-bromobenzamide is a high-value synthetic intermediate whose importance is growing in lockstep with advancements in medicinal chemistry, particularly in the innovative field of targeted protein degradation. Its straightforward synthesis, combined with the strategic placement of a reactive bromine atom and a sterically influential tert-butyl group, provides chemists with a powerful tool for constructing complex and biologically active molecules. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge required to confidently and effectively utilize this compound in their research and development programs.

References

- Benchchem. (n.d.). 2-bromo-N-(2-tert-butylphenyl)benzamide.

- Aladdin Scientific. (n.d.). N-t-Butyl 2-bromobenzamide, min 98%, 100 grams.

- Parchem. (n.d.). This compound (Cas 1249521-33-2).

- CymitQuimica. (n.d.). N-Butyl 2-bromobenzamide.

- United States Biological. (n.d.). N-Butyl 2-bromobenzamide - Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Royal Society of Chemistry. (2017). Supplementary Information.

- PubChem. (n.d.). 2-Bromobenzamide.

- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.

- National Institutes of Health (NIH). (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. 2-bromo-N-(2-tert-butylphenyl)benzamide | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butyl-2-bromobenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-bromobenzamide is a versatile synthetic intermediate that holds significant value in the fields of medicinal chemistry and materials science. Its unique structural features, namely the sterically hindering tert-butyl group and the reactive bromine atom, make it a crucial building block for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] This technical guide provides a comprehensive overview of N-tert-Butyl-2-bromobenzamide, covering its physicochemical properties, detailed synthetic protocols, analytical characterization, and key applications, with a focus on providing practical insights for laboratory research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. N-tert-Butyl-2-bromobenzamide is a solid at room temperature and its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.1 g/mol | [2] |

| CAS Number | 168265-57-4 | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [1][2] |

Synthesis of N-tert-Butyl-2-bromobenzamide

The synthesis of N-tert-Butyl-2-bromobenzamide is typically achieved through the amidation of 2-bromobenzoyl chloride with tert-butylamine. This reaction is a standard procedure in organic synthesis and can be performed with high efficiency.

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below:

Caption: Synthetic workflow for N-tert-Butyl-2-bromobenzamide.

Step-by-Step Experimental Protocol

A general protocol for the synthesis of N-tert-Butyl-2-bromobenzamide is as follows. A similar procedure is described for the synthesis of the related compound, 4-bromo-N-tert-butyl-benzamide.[4]

-

Reaction Setup: In a well-ventilated fume hood, cool a mixture of methylene chloride and tert-butylamine to 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride in methylene chloride to the cooled amine solution. Maintain the temperature between 0-5°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir overnight at room temperature to ensure completion.

-

Workup:

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate sequentially with 3N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ether, to yield white crystals of N-tert-Butyl-2-bromobenzamide.

-

Analytical Characterization

The identity and purity of the synthesized N-tert-Butyl-2-bromobenzamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch around 1651 cm⁻¹ and an N-H bend.[5]

Applications in Research and Drug Development

N-tert-Butyl-2-bromobenzamide serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

The presence of the reactive bromine atom allows for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. This makes it a key intermediate in the development of novel active pharmaceutical ingredients (APIs).[1] The tert-butyl group can enhance the lipophilicity of the final molecule, which can be advantageous for drug absorption and distribution.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, N-tert-Butyl-2-bromobenzamide is utilized in the creation of new pesticides and herbicides.[1] The structural motifs derived from this compound can be tailored to interact with specific biological targets in pests and weeds.

Building Block for Protein Degraders

This compound is also classified as a protein degrader building block, suggesting its utility in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-tert-Butyl-2-bromobenzamide.

-

Health Hazards: This compound may cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3][6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3][7]

Conclusion

N-tert-Butyl-2-bromobenzamide is a commercially available and synthetically accessible compound with significant potential in organic synthesis. Its well-defined physicochemical properties and reactive handles make it an important tool for researchers and scientists in the development of new pharmaceuticals and agrochemicals. Adherence to proper synthetic protocols and safety guidelines is essential for its effective and safe utilization in the laboratory.

References

- 2-bromo-N-(2-tert-butylphenyl)benzamide | Benchchem. (n.d.).

- N-t-Butyl 2-bromobenzamide, min 98%, 100 grams. (n.d.).

- 2-Bromo-N-(tert-butyl)benzamide - MySkinRecipes. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 24).

- 2 - SAFETY DATA SHEET. (2024, March 29).

- Synthesis of 4-bromo-N-tert-butyl-benzamide - PrepChem.com. (n.d.).

- 4-bromo-N-tert-butylbenzamide | C11H14BrNO | CID 603258 - PubChem. (n.d.).

- OT-0148 - Safety Data Sheet. (2023, January 2).

- This journal is © The Royal Society of Chemistry 2017. (2017).

Sources

An In-depth Technical Guide to the Solubility of N-tert-Butyl-2-bromobenzamide

This guide provides a comprehensive technical overview of the solubility characteristics of N-tert-Butyl-2-bromobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, predictive solubility analysis based on structural analogs, and detailed, field-proven protocols for experimental solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences bioavailability, dosage form design, and the efficiency of synthetic and purification processes. N-tert-Butyl-2-bromobenzamide, with its characteristic ortho-brominated phenyl ring and an N-tert-butyl amide group, presents a unique solubility profile that necessitates a thorough understanding for its effective application in organic synthesis.[1] This guide aims to provide a robust framework for approaching the solubility assessment of this compound.

Physicochemical Properties of N-tert-Butyl-2-bromobenzamide

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The table below summarizes the key computed properties for N-tert-Butyl-2-bromobenzamide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [2] |

| Molecular Weight | 256.14 g/mol | [2] |

| Predicted Boiling Point | 342.2 ± 25.0 °C | [2] |

| Predicted Density | 1.309 ± 0.06 g/cm³ | [2] |

| XLogP3 | 3.55 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

The XLogP3 value of 3.55 suggests that N-tert-Butyl-2-bromobenzamide is a lipophilic compound, indicating a preference for non-polar organic solvents over aqueous media. The presence of the amide group, with its hydrogen bond donor and acceptor capabilities, provides a degree of polarity that may afford solubility in some polar organic solvents.

Predictive Solubility Analysis: Insights from Structural Analogs

Direct, experimentally determined solubility data for N-tert-Butyl-2-bromobenzamide is not extensively published. However, by examining the solubility of structurally related compounds, we can infer a likely solubility profile.

The Influence of the tert-Butyl Group

The bulky tert-butyl group is a significant structural feature that influences the molecule's properties. In many organic compounds, the presence of a tert-butyl group can enhance solubility in organic solvents.[3] This is attributed to its ability to disrupt crystal lattice packing, thereby reducing the energy required to dissolve the solid. For instance, in a comparative study of kinase inhibitors, the tert-butyl substituted analog demonstrated improved solubility (2.5 mg/mL in PBS) compared to its cyclohexyl counterpart (0.8 mg/mL).[4]

Solubility of Benzamide and Related Compounds

The solubility of the parent compound, benzamide, has been studied in a variety of common organic solvents. The data indicates a preference for polar protic and aprotic solvents.

| Solvent | Solubility of Benzamide (Mole Fraction at 298.15 K) |

| Methanol | High |

| Acetone | High |

| Ethanol | High |

| Ethyl Acetate | Moderate |

| Acetonitrile | Low |

| Water | Low |

| (Data adapted from a study on benzamide solubility)[5] |

Furthermore, a study on the solubility of N-tert-butylbenzothiazole-2-sulfenamide (TBBS), which also contains the N-tert-butyl group, provides valuable insights. The solubility of TBBS was found to be highest in toluene and tert-butylamine, and moderate in alcohols like ethanol and butanol, while being low in methanol.[6]

Based on these analogs, it is predicted that N-tert-Butyl-2-bromobenzamide will exhibit good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene), owing to its lipophilic nature. Moderate solubility is anticipated in polar aprotic solvents like acetone and ethyl acetate. Due to the bulky, non-polar tert-butyl group, its solubility in polar protic solvents like ethanol and methanol is likely to be lower than that of unsubstituted benzamide. Aqueous solubility is expected to be very low.

Experimental Determination of Solubility: A Validating System

To obtain definitive solubility data, a systematic experimental approach is required. The following sections outline a robust, self-validating protocol for determining the equilibrium solubility of N-tert-Butyl-2-bromobenzamide.

The Equilibrium Solubility Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Caption: Workflow for equilibrium solubility determination.

-

Preparation:

-

Add an excess amount of solid N-tert-Butyl-2-bromobenzamide to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

To each vial, add a precise volume of the desired solvent. A range of solvents should be tested, including those with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, and water).[8][9]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour period is typically adequate. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of benzamides and related compounds in solution.[10]

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

A full validation of the analytical method is not required for solubility screening, but a calibration curve must be prepared.

-

Standard Preparation: Prepare a stock solution of N-tert-Butyl-2-bromobenzamide of a known concentration in the mobile phase.

-

Calibration Curve: Perform a serial dilution of the stock solution to create a series of calibration standards (typically 5-7 concentrations).

-

Analysis: Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Linearity: Plot the peak area versus the concentration and perform a linear regression. An R² value of >0.995 is desirable.

-

Sample Quantification: Inject the diluted, filtered samples from the solubility experiment and determine their concentration using the calibration curve. Back-calculate the original solubility in the solvent, accounting for the dilution factor.

Factors Influencing Solubility and Troubleshooting

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[11] Different polymorphs can have different crystal lattice energies, leading to variations in their solubility. When conducting solubility studies, it is important to characterize the solid form of the starting material (e.g., using X-ray powder diffraction or differential scanning calorimetry) and to observe if any phase transitions occur during the experiment.

Purity of the Compound

Impurities in the N-tert-Butyl-2-bromobenzamide sample can affect the measured solubility. It is essential to use a well-characterized, high-purity sample for these studies.

Conclusion

References

- BenchChem. (n.d.). 2-bromo-N-(2-tert-butylphenyl)benzamide.

- ECHEMI. (n.d.). 2-bromo-N-(tert-butyl)benzamide.

- Cheméo. (n.d.). Chemical Properties of Propanamide, N-tert-butyl.

- PubChem. (n.d.). N-tert-butyl-2-(propanoylamino)benzamide.

- PubChem. (n.d.). 4-bromo-N-tert-butylbenzamide.

- ChemicalBook. (n.d.). N-TERT-BUTYLBENZAMIDE.

-

MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[4][12]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from MDPI website.

- National Center for Biotechnology Information. (n.d.). N-tert-Butyl-2-methylpropanamide.

- ResearchGate. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- PubChem. (n.d.). N-T-Butyl 4-bromo-2-ethoxybenzamide.

- ResearchGate. (n.d.). The tert-butyl group in chemistry and biology.

- National Center for Biotechnology Information. (2024). Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K.

- White Rose Research Online. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

- MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.

- PubChem. (n.d.). N-tert-butyl-2-(pentanoylamino)benzamide.

- University of Rochester. (n.d.). Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry website.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- BenchChem. (n.d.). Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples.

- MySkinRecipes. (n.d.). 2-Bromo-N-(tert-butyl)benzamide.

Sources

- 1. 2-Bromo-N-(tert-butyl)benzamide [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-bromo-N-(2-tert-butylphenyl)benzamide | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Propanamide, N-tert-butyl - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-tert-Butyl-2-bromobenzamide

Introduction: The Analytical Imperative for N-tert-Butyl-2-bromobenzamide

N-tert-Butyl-2-bromobenzamide is a substituted aromatic amide with significant utility as a building block in organic synthesis and as a ligand in catalysis. Its chemical structure, featuring a sterically demanding tert-butyl group and a reactive bromine atom on the benzoyl ring, dictates its function and reactivity. For researchers, scientists, and drug development professionals, unambiguous confirmation of its identity, purity, and structural integrity is paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, grounded in the principles of analytical chemistry and field-proven methodologies.

The rationale for employing a multi-technique approach lies in the complementary nature of the data. While NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, they form a self-validating system for structural elucidation and quality assessment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-tert-Butyl-2-bromobenzamide. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The key to its interpretation lies in analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Causality Behind Expected Signals:

-

Amide Proton (N-H): The N-H proton is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but typically falls in the δ 5.9-8.0 ppm range. The broadening is due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange.

-

Aromatic Protons: The four protons on the 2-bromophenyl ring will appear in the aromatic region (δ 7.2-7.8 ppm). Due to the ortho-bromo substituent, they will exhibit complex splitting patterns (multiplets) as they are all chemically distinct and couple with each other.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp, highly intense singlet. This signal is a hallmark of the tert-butyl group and is expected to be significantly upfield, around δ 1.46 ppm, due to the shielding effect of the sp³ hybridized carbon atoms.[1]

Data Summary: ¹H NMR

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | ~ 1.46 | Singlet (s) | 9H |

| Amide (1H) | ~ 5.9 - 8.0 | Broad Singlet (br s) | 1H |

| Aromatic (4H) | ~ 7.2 - 7.8 | Multiplet (m) | 4H |

Diagram: Molecular Structure and Proton Environments

Caption: Structure of N-tert-Butyl-2-bromobenzamide with key proton groups colored.

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings.

Causality Behind Expected Signals:

-

Carbonyl Carbon (C=O): This carbon is deshielded due to the electronegative oxygen atom and will appear significantly downfield, typically around δ 165-168 ppm.[2]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be found around δ 120-130 ppm. The other five aromatic carbons will resonate in the δ 125-140 ppm range.[2]

-

tert-Butyl Carbons: Two signals will represent the tert-butyl group. The quaternary carbon, directly attached to the nitrogen, will appear around δ 52 ppm. The three equivalent methyl carbons will produce a single, intense signal further upfield, around δ 28 ppm.[1]

Data Summary: ¹³C NMR

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (3C, -C(CH₃)₃) | ~ 28.7 |

| Quaternary (-C(CH₃)₃) | ~ 52.1 |

| Aromatic (C-Br) | ~ 120-130 |

| Aromatic (5C) | ~ 125-140 |

| Carbonyl (C=O) | ~ 165.8 |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of N-tert-Butyl-2-bromobenzamide and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Key Absorptions:

-

N-H Stretch: A moderate to sharp absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretching of the tert-butyl group.[3]

-

Amide I Band (C=O Stretch): A very strong and sharp absorption band around 1650-1680 cm⁻¹ is the most prominent feature of the spectrum. This is the "Amide I" band and is characteristic of the carbonyl group stretching vibration in a secondary amide.[2]

-

Amide II Band (N-H Bend): A strong band around 1530-1550 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.[2]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-750 cm⁻¹.[3]

Data Summary: Key IR Absorptions

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~ 3330 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| C=O (Amide I) | Stretch | ~ 1650 | Strong, Sharp |

| N-H (Amide II) | Bend | ~ 1550 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-Br | Stretch | 500 - 750 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid N-tert-Butyl-2-bromobenzamide powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality Behind Expected Ions:

-

Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). For C₁₁H₁₄⁷⁹BrNO, the expected m/z is ~255, and for C₁₁H₁₄⁸¹BrNO, it is ~257.

-

Base Peak (Tertiary Carbocation): The most common fragmentation pathway for N-tert-butyl amides is the cleavage of the N-C bond to lose the tert-butyl group. This results in the formation of a highly stable tertiary carbocation, [(CH₃)₃C]⁺, at m/z 57 . This is often the most abundant ion (the base peak) in the spectrum.[4]

-

Benzoyl Cation Fragments: Cleavage of the amide C-N bond can generate the 2-bromobenzoyl cation. This will also appear as an isotopic pair at m/z 183 and 185 . This fragment can subsequently lose carbon monoxide (CO) to yield the 2-bromophenyl cation at m/z 155 and 157 .

Data Summary: Expected Mass-to-Charge Ratios (m/z)

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₄BrNO]⁺ | 255 / 257 | Molecular ion pair, ~1:1 intensity ratio |

| [M - C₄H₈]⁺ | [C₇H₆BrNO]⁺ | 199 / 201 | Loss of isobutylene via McLafferty rearrangement |

| [2-BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ | 183 / 185 | 2-Bromobenzoyl cation |

| [2-BrC₆H₄]⁺ | [C₆H₄Br]⁺ | 155 / 157 | 2-Bromophenyl cation (loss of CO) |

| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105 | Benzoyl cation (loss of Br) |

| [(CH₃)₃C]⁺ | [C₄H₉]⁺ | 57 | tert-Butyl cation, often the base peak |

Diagram: Primary Fragmentation Pathway

Caption: Key fragmentation of N-tert-Butyl-2-bromobenzamide in mass spectrometry.

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use a suitable ionization technique. Electrospray Ionization (ESI) in positive ion mode is common for this type of molecule, which will detect the protonated molecule [M+H]⁺ at m/z 256/258. Electron Ionization (EI) is used to induce the fragmentation described above.

-

Mass Analysis: Scan a mass range appropriate for the expected ions (e.g., m/z 50-350).

-

Data Acquisition: Acquire the mass spectrum, ensuring good signal intensity and resolution to clearly distinguish the isotopic patterns.

Part 4: Integrated Analytical Workflow and Conclusion

Diagram: Integrated Spectroscopic Workflow

Caption: Workflow for combining MS, IR, and NMR data for structural confirmation.

Conclusion: By systematically applying NMR, IR, and MS techniques, a complete analytical profile of N-tert-Butyl-2-bromobenzamide can be established. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen skeleton, IR spectroscopy validates the presence of the characteristic amide functional group, and mass spectrometry verifies the molecular weight and isotopic composition. This integrated approach provides a self-validating system, ensuring the high degree of confidence required by researchers, scientists, and drug development professionals.

References

-

Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-bromo-N-(2-tert-butylphenyl)benzamide | Benchchem [benchchem.com]

- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Pivot: N-tert-Butyl-2-bromobenzamide as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Workhorse

In the intricate landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-tert-Butyl-2-bromobenzamide has emerged as a pivotal building block, prized for its unique combination of steric and electronic properties. The presence of a bulky tert-butyl group and a strategically positioned bromine atom on the benzamide scaffold imparts a remarkable degree of control and versatility in a range of synthetic transformations. This guide provides a comprehensive exploration of N-tert-Butyl-2-bromobenzamide, from its fundamental characteristics to its advanced applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of N-tert-Butyl-2-bromobenzamide

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 109-110 °C |

| Solubility | Soluble in many organic solvents such as ethanol and acetone; sparingly soluble in water. |

| CAS Number | 168265-57-4 |

Spectroscopic Fingerprints for Unambiguous Identification

Spectroscopic analysis provides an irrefutable confirmation of the identity and purity of N-tert-Butyl-2-bromobenzamide.

-

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals that are diagnostic of its structure. The nine protons of the tert-butyl group typically appear as a sharp singlet around δ 1.46 ppm.[1] The aromatic protons resonate in the downfield region, generally between δ 7.2 and 7.6 ppm, as a series of multiplets. The amide proton (N-H) is often observed as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key resonances include the carbonyl carbon of the amide at approximately δ 165.8 ppm, the quaternary carbon of the tert-butyl group, and the distinct signals for the aromatic carbons, including the carbon atom bonded to the bromine.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that correspond to the functional groups present in the molecule. A strong absorption peak is typically observed around 1650 cm⁻¹ for the C=O stretching vibration of the amide.[2] The N-H stretching vibration can be seen in the region of 3200-3400 cm⁻¹.[3] The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of N-tert-Butyl-2-bromobenzamide will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] Common fragmentation patterns in amides involve cleavage adjacent to the carbonyl group.[5]

Synthesis of N-tert-Butyl-2-bromobenzamide: A Practical Protocol

The reliable synthesis of N-tert-Butyl-2-bromobenzamide is a critical first step for its subsequent use. A common and effective method involves the acylation of tert-butylamine with 2-bromobenzoyl chloride.

Experimental Protocol: Synthesis of N-tert-Butyl-2-bromobenzamide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution. The addition should be dropwise to control the exothermicity of the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude N-tert-Butyl-2-bromobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield a white to off-white solid.

The Synthetic Utility of N-tert-Butyl-2-bromobenzamide

The strategic placement of the bromine atom and the steric bulk of the tert-butyl group make N-tert-Butyl-2-bromobenzamide a versatile precursor for a variety of important synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The aryl bromide moiety of N-tert-Butyl-2-bromobenzamide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic chemistry for the formation of biaryl and arylamine structures, respectively, which are prevalent in pharmaceuticals and functional materials.[6][7]

The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling N-tert-Butyl-2-bromobenzamide with a variety of organoboron reagents.[8]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of N-tert-Butyl-2-bromobenzamide

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-propanol/water | Reflux | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/water | 100 | Excellent |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/water | 90 | Good |

Yields are generalized based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of N-tert-Butyl-2-bromobenzamide with Phenylboronic Acid [9]

-

Reagent Preparation: In a round-bottom flask, combine N-tert-Butyl-2-bromobenzamide (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

-

Solvent Addition: Add a degassed mixture of n-propanol and water (e.g., 4:1 v/v).

-

Base Addition: Add an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).

-

Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed as monitored by TLC.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, coupling N-tert-Butyl-2-bromobenzamide with a wide array of primary and secondary amines.[10]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of N-tert-Butyl-2-bromobenzamide

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 |

| n-Butylamine | Pd₂(dba)₃ | DtBPF | K₃PO₄ | t-BuOH | 90 |

Conditions are generalized and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with N-tert-Butyl-2-bromobenzamide (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), a suitable phosphine ligand such as BINAP (0.02-0.10 equiv), and sodium tert-butoxide (1.4 equiv).

-

Addition of Reagents: Add anhydrous toluene, followed by morpholine (1.2 equiv).

-

Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 100 °C) until the reaction is complete.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Directed Ortho-Metalation (DoM): Regioselective Functionalization

The amide group in N-tert-Butyl-2-bromobenzamide can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the amide.[11] This allows for the regioselective introduction of a wide range of electrophiles. The bulky tert-butyl group can influence the conformation of the amide, which in turn can affect the efficiency of the ortho-lithiation.

Mechanism of Directed Ortho-Metalation

The reaction proceeds via a complex-induced proximity effect (CIPE), where the organolithium base coordinates to the oxygen of the amide carbonyl.[12] This brings the basic alkyl group of the organolithium in close proximity to the ortho proton, leading to its abstraction and the formation of an aryllithium intermediate.[11] This intermediate can then be quenched with an electrophile.

Caption: General workflow for directed ortho-metalation.

Experimental Protocol: Directed Ortho-Metalation and Quench with an Electrophile [13]

-

Setup and Cooling: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of N-tert-Butyl-2-bromobenzamide (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of a strong organolithium base, such as sec-butyllithium (1.1-1.3 equiv), to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2-1.5 equiv) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Synthesis of Isoindolinones: Access to Privileged Heterocyclic Scaffolds

N-tert-Butyl-2-bromobenzamide is a valuable precursor for the synthesis of isoindolinones, a class of heterocyclic compounds with significant biological and pharmaceutical activity.[14] Palladium-catalyzed intramolecular cyclization reactions are a common strategy to access these scaffolds.[15]

Table 4: Examples of Isoindolinone Synthesis from N-tert-Butyl-2-bromobenzamide Derivatives

| Reaction Type | Coupling Partner | Catalyst | Conditions | Product |

| Intramolecular C-H Amination | - | Pd(OAc)₂ | High Temperature | N-tert-Butylisoindolinone |

| Carbonylative Cyclization | CO | Pd(OAc)₂/dppp | Cs₂CO₃, Toluene, 95 °C | 2-(tert-butyl)isoindoline-1,3-dione |

| Cyclization with Carbodiimides | Carbodiimide | Co(OAc)₂ | Base, Solvent | 3-(Imino)isoindolin-1-ones |

These are representative examples, and specific substrates may require optimization.

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization to form an Isoindoledione [16]

-

Reaction Setup: In a pressure vessel, combine the appropriate o-halobenzoate precursor derived from N-tert-Butyl-2-bromobenzamide, Pd(OAc)₂ (10 mol%), a suitable ligand like 1,3-bis(diphenylphosphino)propane (dppp) (20 mol%), and cesium carbonate (2 equiv) in toluene.

-

Carbon Monoxide Atmosphere: Seal the vessel and flush with carbon monoxide (CO) gas, then maintain a CO atmosphere (e.g., using a balloon).

-

Reaction: Heat the reaction mixture to 95 °C with vigorous stirring for 24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired isoindoledione.

Safety and Handling

N-tert-Butyl-2-bromobenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[13] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

N-tert-Butyl-2-bromobenzamide has firmly established itself as a versatile and strategically important starting material in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and the synthesis of isoindolinones provides chemists with powerful tools to construct complex molecules with high efficiency and control. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their pursuit of novel chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. Retrieved from [Link]

-

Bangladesh University of Engineering and Technology. (2003). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM CATALYZED REACTIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]